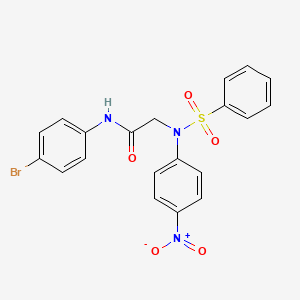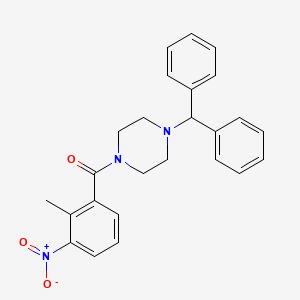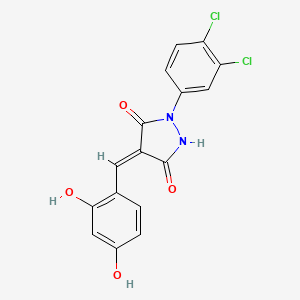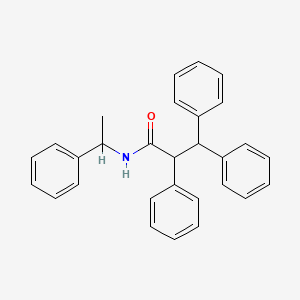![molecular formula C19H15BrN2OS B4998359 1-(4-bromophenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]ethanone](/img/structure/B4998359.png)
1-(4-bromophenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromophenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]ethanone, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has gained significant attention in the scientific community due to its potential as a therapeutic agent for cancer treatment.
作用机制
1-(4-bromophenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]ethanone selectively inhibits glutaminase activity by binding to the C-terminal domain of the enzyme. This binding results in a conformational change in the enzyme, leading to reduced glutaminase activity. The inhibition of glutaminase activity by this compound leads to reduced glutamine consumption and increased dependence on glucose metabolism in cancer cells, ultimately leading to cell growth inhibition.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Inhibition of glutaminase activity by this compound leads to reduced glutamine consumption and increased dependence on glucose metabolism in cancer cells. This shift in metabolism has been shown to induce oxidative stress and DNA damage, leading to apoptosis in cancer cells. This compound has also been shown to inhibit the growth of cancer stem cells, which are known to be resistant to conventional chemotherapy.
实验室实验的优点和局限性
1-(4-bromophenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]ethanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized, making it readily available for research purposes. This compound has also been shown to selectively inhibit glutaminase activity in cancer cells, making it a promising therapeutic agent for cancer treatment. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its effectiveness in in vivo studies. This compound has also been shown to have off-target effects, leading to potential toxicity in non-cancer cells.
未来方向
There are several future directions for the study of 1-(4-bromophenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]ethanone. One potential direction is the development of more potent and selective glutaminase inhibitors. Another direction is the investigation of the combination of this compound with other therapeutic agents, such as chemotherapy or immunotherapy, for enhanced cancer treatment efficacy. Additionally, the study of this compound in other disease contexts, such as neurodegenerative diseases, could provide valuable insights into its potential therapeutic applications.
合成方法
The synthesis of 1-(4-bromophenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]ethanone involves the reaction of 4-bromobenzaldehyde with 4-methyl-6-phenyl-2-thiouracil in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then reacted with ethyl bromoacetate to form this compound. The synthesis process of this compound has been reported in several studies, including a study by Gross et al. (2014).
科学研究应用
1-(4-bromophenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]ethanone has been extensively studied for its potential as a therapeutic agent for cancer treatment. Glutaminase is known to play a critical role in cancer cell metabolism, and its inhibition has been shown to induce apoptosis in cancer cells. This compound has been shown to selectively inhibit glutaminase activity in cancer cells, leading to reduced glutamine consumption and cell growth inhibition. Several studies have reported the effectiveness of this compound in inhibiting tumor growth in various cancer types, including breast cancer, lung cancer, and glioblastoma.
属性
IUPAC Name |
1-(4-bromophenyl)-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2OS/c1-13-11-17(14-5-3-2-4-6-14)22-19(21-13)24-12-18(23)15-7-9-16(20)10-8-15/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCWHSKKCHTHGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11-(2-isopropoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4998276.png)
![N-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B4998281.png)


![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998298.png)
![2-(1-phenylbenzo[f]quinolin-3-yl)phenol](/img/structure/B4998305.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-4-bromo-6-methoxyphenol](/img/structure/B4998320.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-furamide](/img/structure/B4998325.png)
![N-{2-(2-chlorophenyl)-1-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B4998363.png)

![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B4998366.png)

